molecular formula C18H14N3Na3O12S4 B14415625 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt CAS No. 85536-93-2

1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt

Cat. No.: B14415625
CAS No.: 85536-93-2
M. Wt: 661.6 g/mol
InChI Key: NBVCGFDCTVVPMH-UHFFFAOYSA-K
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Description

1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and features multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of an amino group through nitration and subsequent reduction. The azo group is introduced via diazotization and coupling reactions with appropriate aromatic amines. The final step involves the sulfonation of the ethyl group and neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfo and amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: New derivatives with different functional groups.

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with various molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function. The sulfo and amino groups can participate in hydrogen bonding and electrostatic interactions, while the azo group can undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, potassium sodium salt
  • 6-Amino-1-hydroxy-2-((2-methoxy-5-methyl-2-(ethenesulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(ethenesulfonyl))phenyl)azo)naphthalene-sulfonic acid, potassium salt

Uniqueness

1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

85536-93-2

Molecular Formula

C18H14N3Na3O12S4

Molecular Weight

661.6 g/mol

IUPAC Name

trisodium;6-amino-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C18H17N3O12S4.3Na/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32;;;/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

NBVCGFDCTVVPMH-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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